4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate
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Overview
Description
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds also have a similar structure but with different substituents, affecting their chemical properties and applications.
Uniqueness
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl 2-furoate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15ClO5 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H15ClO5/c1-2-3-5-11-8-17(20)23-15-10-16(13(19)9-12(11)15)24-18(21)14-6-4-7-22-14/h4,6-10H,2-3,5H2,1H3 |
InChI Key |
YDCXYMSULRFTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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